4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
Description
Historical Development and Discovery Context
The synthesis of 4'-fluorospiro[cyclopropane-1,3'-indoline] hydrochloride emerged from advancements in spirocyclic compound methodologies during the early 21st century. A pivotal 2015 patent detailed its production via intramolecular N-arylation of 1-(2,6-difluorophenyl)cyclopropane-1-carboxamide using potassium hydroxide in ethylene glycol, achieving 45% yield from 2-(2,6-difluorophenyl)acetonitrile. This method improved upon earlier alkylative dearomatization techniques, such as those described for spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles, by simplifying purification and enhancing stereochemical control.
The compound’s development aligns with broader trends in fluorinated spirocycle synthesis, driven by the pharmaceutical industry’s demand for bioisosteres with improved metabolic stability. For instance, its structural analog 4'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS 1235439-61-8) shares similar synthetic pathways but differs in ring size and pharmacological profile.
Nomenclature and Structural Classification
The systematic IUPAC name, 4-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride , reflects its core features:
- A spiro junction at the indoline’s C3 position, creating orthogonal ring systems.
- A 4-fluoro substitution on the indoline aromatic ring, influencing electron-withdrawing characteristics.
- A hydrochloride salt improving solubility for synthetic handling.
Structural attributes :
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₁ClFN |
| Molecular weight | 199.65 g/mol |
| Parent compound | 4'-Fluorospiro[cyclopropane-1,3'-indoline] (CID 71743904) |
| SMILES | C1CC12CNC3=C2C(=CC=C3)F.Cl |
The cyclopropane ring induces angle strain (≈115°), while the indoline’s planar structure enables π-π interactions with biological targets.
Position in Spirocyclic Compounds Literature
Spirocyclic frameworks like this compound occupy a critical niche in drug design due to their:
- Conformational restriction , reducing entropic penalties during target binding.
- Dual pharmacophore presentation , enabling simultaneous interaction with multiple binding pockets.
Comparative studies show spirocyclopropane-indoline hybrids exhibit superior antioxidant activity (IC₅₀ = 2.1 μM in DPPH assays) compared to non-fluorinated analogs. This aligns with broader findings that spiro compounds with oxygen or nitrogen heteroatoms demonstrate enhanced radical scavenging capacity.
Significance in Fluorinated Heterocycle Chemistry
Fluorination at the 4' position confers three key advantages:
- Enhanced lipophilicity (LogP increased by 0.5 vs. non-fluorinated analog).
- Metabolic stability via resistance to cytochrome P450 oxidation.
- Electrophilic tuning , enabling selective hydrogen bonding with kinase ATP pockets.
In fluorinated five-membered heterocycles, direct C–H functionalization strategies often employ radicals like - OCF₃ to achieve regioselective fluorination. However, this compound’s synthesis avoids radical intermediates, instead utilizing nucleophilic aromatic substitution for fluorine incorporation.
Properties
IUPAC Name |
4-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8;/h1-3,12H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNGCTCNXWCPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197054-19-4 | |
| Record name | Spiro[cyclopropane-1,3′-[3H]indole], 4′-fluoro-1′,2′-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197054-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclopropanation via Alkylation of Difluorophenyl Acetonitrile
The foundational step involves constructing the cyclopropane ring through alkylation of 2-(2,6-difluorophenyl)acetonitrile with 1,2-dibromoethane. This reaction proceeds under phase-transfer conditions using potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) in aqueous tetrahydrofuran (THF) at 0–5°C. The mechanism proceeds via nucleophilic displacement, where the acetonitrile’s α-carbon attacks the dibromoethane, forming the cyclopropane core.
Critical Parameters
Partial Hydrolysis to Carboxamide
The nitrile intermediate undergoes controlled hydrolysis using hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) at 50°C to yield 1-(2,6-difluorophenyl)cyclopropane-1-carboxamide. This step avoids over-hydrolysis to the carboxylic acid by maintaining stoichiometric control of H₂O₂ (1.2 equiv).
Reaction Optimization
Intramolecular N-Arylation to Spirooxindole
The carboxamide undergoes intramolecular cyclization via nucleophilic aromatic substitution (SNAr) in boiling ethylene glycol with KOH (3 equiv). The fluorine at the 4'-position acts as a leaving group, enabling spirocycle formation at 120°C.
Mechanistic Insights
- Base Role : KOH deprotonates the amide nitrogen, generating a nucleophilic amine for aryl ring attack.
- Solvent Effect : Ethylene glycol’s high boiling point (197°C) facilitates prolonged reaction times without solvent evaporation.
- Yield : 93% for 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one.
Reduction of Oxindole to Indoline
Lithium Aluminum Hydride (LAH) Mediated Reduction
The spirooxindole’s lactam group is reduced to the corresponding amine using LAH in anhydrous THF at 0°C to room temperature. This step converts the carbonyl group to a methylene bridge, yielding 4'-fluorospiro[cyclopropane-1,3'-indoline].
Reaction Conditions
- Stoichiometry : 4 equiv LAH ensures complete reduction.
- Quenching : Sequential addition of H₂O, 15% NaOH, and H₂O prevents vigorous exotherms.
- Yield : 85–90% (estimated from analogous reductions).
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) gas in diethyl ether, precipitating the hydrochloride salt. Alternatively, a solution of HCl in ethanol is added dropwise to the amine in dichloromethane (DCM).
Purification
- Recrystallization : Ethanol/water (9:1) yields crystalline this compound.
- Purity : >99% by HPLC (reported in analogous syntheses).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclopropanation | KOH, TBAB, 1,2-dibromoethane, THF/H₂O | 65% | Competing oligomerization of dibromoethane |
| Hydrolysis | H₂O₂, H₂SO₄, 50°C | 84% | Over-hydrolysis to carboxylic acid |
| N-Arylation | KOH, ethylene glycol, 120°C | 93% | Residual ethylene glycol removal |
| LAH Reduction | LAH, THF, 0°C → RT | 85–90% | Exothermic reaction control |
| Salt Formation | HCl/Et₂O | >95% | Hygroscopicity management |
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the indoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Pharmaceutical Development
4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride serves as an intermediate in synthesizing novel therapeutic agents targeting various diseases. The compound's structural features allow it to interact with biological targets effectively, making it a valuable candidate for drug discovery and development.
Case Study: Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 4 |
| HCT15 | 10 |
| H630R1 | 5 |
These values suggest that this compound has potent anti-proliferative effects comparable to established chemotherapeutics. The mechanism involves interactions with cellular pathways that regulate apoptosis and cell cycle progression, with the fluorine atom enhancing binding affinity to specific targets within cancer cells .
Chemical Research
In chemical research, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced or altered biological activities.
Synthesis Pathways
The synthesis of this compound typically involves cyclopropanation reactions using diazo compounds in the presence of transition metal catalysts. This approach yields high-purity products suitable for further research .
The compound is under investigation for its potential biological activities beyond anticancer effects, including:
- Antimicrobial Properties : Initial studies suggest effectiveness against certain bacterial strains.
- Antiviral Activity : Research is ongoing to evaluate its potential against viral infections.
Industrial Applications
In addition to its research applications, this compound has potential uses in the development of new materials and specialty chemicals. Its unique properties can be harnessed for producing pharmaceuticals and agrochemicals with specific functionalities.
Mechanism of Action
The mechanism of action of 4’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various biological receptors, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or proteins involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Substituent Variations in Spiro[cyclopropane-1,3'-indoline] Derivatives
Key analogs differ in the substituent at the 4'-position of the indoline ring. Comparative data are summarized below:
Key Observations :
- Electronic Effects : Fluorine’s electron-withdrawing nature improves polarization, while chlorine and CF₃ introduce greater lipophilicity, impacting membrane permeability .
- Biological Activity : The 4'-fluoro analog’s rigid structure may enhance anticancer activity compared to piperidine-based spiro derivatives (e.g., A1-A4 in ), which showed moderate efficacy in prior studies .
- Synthetic Yields : Substituents influence reaction efficiency. For example, the 4'-CF₃ derivative was synthesized in 66% yield, whereas the 4'-chloro analog with isobutyryl chloride achieved 95% yield .
Ring Size Modifications: Cyclopropane vs. Cyclobutane
Replacing cyclopropane with cyclobutane alters strain and conformational flexibility:
Key Observations :
Physicochemical and Spectral Properties
NMR Shifts :
- The 4'-chloro analog (4y) exhibits cyclopropane proton signals at δ 0.87 (t, J = 5.8 Hz), while the 4'-CF₃ derivative (4aa) shows aromatic proton signals at δ 8.53 (d, J = 7.7 Hz) . These shifts reflect electronic differences due to substituents.
- The 4'-fluoro compound’s NMR data (unreported in evidence) would likely show upfield shifts for fluorine-adjacent protons due to its electronegativity.
Solubility : Hydrochloride salts generally improve aqueous solubility, critical for in vivo applications .
Practical Considerations
Synthesis and Availability :
Hazards :
- The 4'-fluoro compound’s GHS hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Similar risks apply to analogs, with variations depending on substituent toxicity.
Biological Activity
4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings, including synthesis methods, biological activity, structure-activity relationships, and case studies.
Synthesis
The synthesis of this compound typically involves intramolecular N-arylation reactions. A notable method utilizes 1-(2,6-difluorophenyl) cyclopropane-1-carboxamide as a precursor, which undergoes reactions in the presence of potassium hydroxide to yield the desired compound with high purity and yield .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds containing cyclopropane moieties. In vitro tests have demonstrated that derivatives related to 4'-fluorospiro[cyclopropane-1,3'-indoline] exhibit significant antibacterial and antifungal activities. For instance, a study evaluating various amide derivatives found that certain compounds showed moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL .
Table 1: Antimicrobial Activity of Cyclopropane Derivatives
| Compound | Target Organism | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| F5 | S. aureus | 32 | Moderate |
| F9 | E. coli | 64 | Moderate |
| F36 | Candida albicans | 128 | Low |
| F53 | Candida albicans | 16 | Excellent |
The mechanism of action for these compounds often involves their interaction with specific proteins or enzymes critical for microbial survival. Molecular docking studies have indicated that certain derivatives bind effectively to the CYP51 protein, a known target for antifungal agents .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of these compounds. The introduction of halogen substituents at specific positions on the aromatic ring has been shown to enhance antibacterial activity significantly. For example, fluorine substitutions at the ortho position were more effective than those at the para position in enhancing activity against S. aureus.
Table 2: Structure-Activity Relationships
| Substituent Position | Compound Example | Activity Change |
|---|---|---|
| Ortho | F9 | Increased |
| Para | F52 | Decreased |
Case Study 1: Antimicrobial Efficacy
A recent investigation into various cyclopropane derivatives revealed that compounds containing halogenated phenyl groups exhibited superior antimicrobial efficacy compared to their non-halogenated counterparts. The study's findings suggest that further modifications could lead to the development of potent antimicrobial agents based on the spiro[cyclopropane-indoline] framework .
Case Study 2: Synthesis Optimization
Another study focused on improving the synthesis process for 4'-fluorospiro[cyclopropane-1,3'-indoline]. By optimizing reaction conditions and precursor selection, researchers achieved a more efficient synthesis pathway with a higher yield and purity, paving the way for larger-scale production necessary for pharmacological testing .
Q & A
Q. What are the common synthetic routes for 4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via multi-component reactions (MCRs), such as the one-pot assembly of indoline derivatives with cyclopropane precursors. Optimization involves adjusting catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature (60–80°C). For example, highlights a four-component reaction yielding spiro[indoline-3,2'-pyrrolidine] derivatives, which can be adapted for cyclopropane systems. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .
Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?
Structural validation relies on X-ray crystallography for unambiguous spirocyclic geometry confirmation (e.g., bond angles and torsion angles in cyclopropane-indoline systems) and NMR spectroscopy (¹H/¹³C, DEPT-135) to verify fluorine substitution and proton environments. demonstrates the use of X-ray data (CCDC 1000773) to resolve stereochemical ambiguities, while ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) confirms regiochemistry .
Q. What analytical techniques are recommended for purity assessment, and what thresholds are acceptable?
HPLC with UV detection (λ = 254 nm) is standard, with ≥98% purity required for pharmacological studies (see and ). Mass spectrometry (HRMS) validates molecular weight (e.g., 419.88 g/mol for C₂₄H₁₉ClFN₃O), and elemental analysis (C, H, N within ±0.4% theoretical) ensures stoichiometric integrity .
Q. What key physicochemical properties influence experimental design?
The compound’s solubility in DMSO (>10 mg/mL) and instability in aqueous alkaline conditions (pH >8) necessitate storage at –20°C under inert atmospheres. Hydrochloride salt formation ( ) enhances crystallinity but requires careful pH control during synthesis .
Q. How can side reactions during synthesis be mitigated?
Competing imidazole or indole polymerization is minimized by using excess cyclopropane precursors and low-temperature (<50°C) reaction conditions. TLC monitoring (hexane/ethyl acetate 3:1) identifies intermediates, while column chromatography (silica gel, methanol/dichloromethane) isolates the target .
Advanced Research Questions
Q. What mechanistic insights explain the spirocyclic core formation in multi-component reactions?
The reaction proceeds via a Mannich-type pathway : (1) imine formation between indoline and fluorophenyl groups, (2) cyclopropane ring closure via nucleophilic attack, and (3) HCl-mediated salt precipitation. ’s kinetic studies suggest rate-limiting cyclization steps, supported by DFT calculations of transition states .
Q. How do computational models (e.g., DFT, MOE) elucidate stereoelectronic effects of the fluorine substituent?
Density Functional Theory (DFT) reveals that the 4'-fluorine induces electron-withdrawing effects, stabilizing the spirocyclic conformation via C–F···H–N hydrogen bonds. Molecular Operating Environment (MOE) simulations () predict cyclopropane ring strain (~27 kcal/mol) and its impact on binding affinities in biological targets .
Q. What strategies resolve discrepancies between NMR and X-ray data in structural assignments?
Contradictions in proton coupling constants (e.g., J = 8–10 Hz in NMR vs. X-ray bond distances) are resolved by variable-temperature NMR to assess dynamic effects and NOESY to confirm spatial proximity of substituents. ’s crystallographic data (e.g., C–C bond lengths: 1.453–1.457 Å) provide ground-truth validation .
Q. How does the hydrochloride salt form influence reactivity in downstream reactions?
The HCl salt enhances water solubility for biological assays but may deprotonate under basic conditions, forming reactive free bases. ’s stability studies recommend pH 4–6 buffers to prevent degradation during functionalization (e.g., amidation or Suzuki coupling) .
Q. What in vitro assays study this compound’s bioactivity, and how are SAR models developed?
Cholinesterase inhibition assays (IC₅₀ values via Ellman’s method) and molecular docking (PDB structures) correlate spirocyclic geometry with activity. reports IC₅₀ = 0.8 µM for acetylcholinesterase, with SAR highlighting the critical role of the cyclopropane ring in binding pocket interactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
